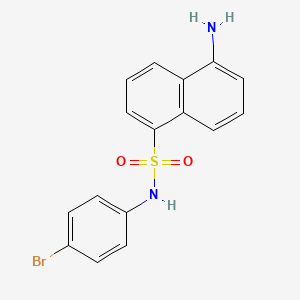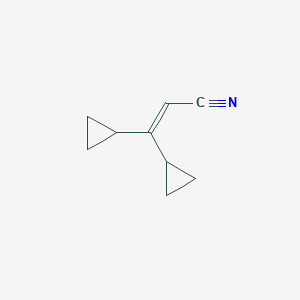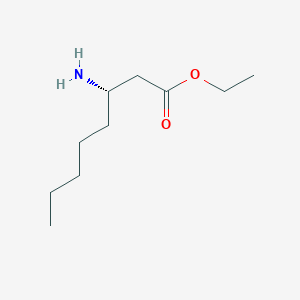![molecular formula C18H19NO B12587754 N-[2-(Pent-3-en-2-yl)phenyl]benzamide CAS No. 649558-92-9](/img/structure/B12587754.png)
N-[2-(Pent-3-en-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Pent-3-en-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Pent-3-en-2-yl)phenyl]benzamide typically involves the reaction of 2-(Pent-3-en-2-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction Time: 2-4 hours
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-[2-(Pent-3-en-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[2-(Pent-3-en-2-yl)phenyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
N-Phenylbenzamide: Lacks the pent-3-en-2-yl group, making it less hydrophobic and potentially less bioactive.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline moiety, which imparts different biological activities.
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Features a cyclopentene ring instead of the pent-3-en-2-yl group, leading to different chemical reactivity and biological properties.
Uniqueness: N-[2-(Pent-3-en-2-yl)phenyl]benzamide is unique due to the presence of the pent-3-en-2-yl group, which can influence its hydrophobicity, reactivity, and potential biological activities. This structural feature distinguishes it from other benzamides and may contribute to its specific applications in research and industry.
特性
CAS番号 |
649558-92-9 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
N-(2-pent-3-en-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-3-9-14(2)16-12-7-8-13-17(16)19-18(20)15-10-5-4-6-11-15/h3-14H,1-2H3,(H,19,20) |
InChIキー |
ICYWJDOQLXYYNP-UHFFFAOYSA-N |
正規SMILES |
CC=CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)


![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)

methanone](/img/structure/B12587716.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)



![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)
